4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol
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Overview
Description
4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol is an organic compound belonging to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The fluoro and trifluoromethyl groups are generally resistant to reduction, but the phenol group can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination agents under controlled conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the phenol group.
Substitution: Halogenated or other substituted phenolic compounds.
Scientific Research Applications
4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the fluoro substituent.
4-Fluoro-3-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a phenol group.
4-Hydroxybenzotrifluoride: Similar structure but lacks the methyl group.
Uniqueness: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol is unique due to the combination of fluoro, trifluoromethyl, and methyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-6-9(3-5-13(8)19)10-2-4-12(15)11(7-10)14(16,17)18/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJWYOOQDDCKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684019 |
Source
|
Record name | 4'-Fluoro-3-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-47-4 |
Source
|
Record name | 4'-Fluoro-3-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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